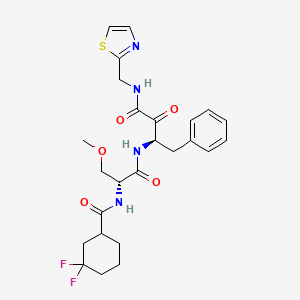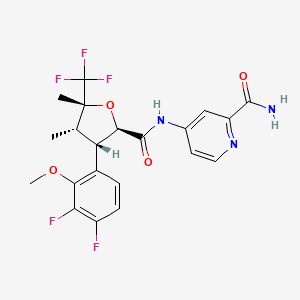![molecular formula C19H12FNO2 B10856438 2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYP3A4 fluorogenic substrate F8 is a synthetic organic compound that is selectively metabolized by cytochrome P450 3A4 (CYP3A4) to produce a fluorescent product, 4-hydroxy F8. This compound is not converted by other cytochrome P450 isozymes, making it a valuable molecular tool for monitoring CYP3A4 activities in living cells and tissue preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYP3A4 fluorogenic substrate F8 involves a series of organic reactionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of CYP3A4 fluorogenic substrate F8 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the reactions, and implementing purification techniques such as chromatography to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
CYP3A4 fluorogenic substrate F8 undergoes several types of chemical reactions, primarily oxidation. The compound is selectively metabolized by CYP3A4 to form the fluorescent product 4-hydroxy F8 .
Common Reagents and Conditions
The oxidation reaction of CYP3A4 fluorogenic substrate F8 typically involves the use of NADPH as a cofactor and occurs under physiological conditions. The reaction is catalyzed by CYP3A4, which facilitates the hydroxylation of the substrate .
Major Products Formed
The major product formed from the metabolism of CYP3A4 fluorogenic substrate F8 is 4-hydroxy F8, a fluorescent compound that can be easily detected using fluorescence-based techniques .
Scientific Research Applications
CYP3A4 fluorogenic substrate F8 has a wide range of scientific research applications:
Mechanism of Action
CYP3A4 fluorogenic substrate F8 exerts its effects through selective metabolism by CYP3A4. The enzyme catalyzes the hydroxylation of the substrate, converting it into the fluorescent product 4-hydroxy F8. This reaction involves the binding of the substrate to the active site of CYP3A4, followed by electron transfer from NADPH to the heme iron in the enzyme’s active site, facilitating the hydroxylation reaction .
Comparison with Similar Compounds
CYP3A4 fluorogenic substrate F8 is unique in its high specificity for CYP3A4 and its ability to produce a fluorescent product upon metabolism. Similar compounds include other fluorogenic substrates for cytochrome P450 enzymes, such as:
CYP1A2 fluorogenic substrate: Used to monitor CYP1A2 activity.
CYP2D6 fluorogenic substrate: Used to study CYP2D6 activity.
CYP2C9 fluorogenic substrate: Employed to investigate CYP2C9 activity.
These compounds share the common feature of being selectively metabolized by their respective cytochrome P450 enzymes to produce fluorescent products, but CYP3A4 fluorogenic substrate F8 is distinguished by its specificity for CYP3A4 and its application in real-time sensing and functional imaging .
Properties
Molecular Formula |
C19H12FNO2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12FNO2/c20-14-9-7-12(8-10-14)11-21-18(22)15-5-1-3-13-4-2-6-16(17(13)15)19(21)23/h1-10H,11H2 |
InChI Key |
JVHUQBLLHSIOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


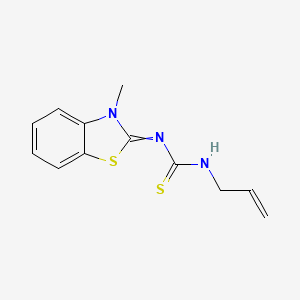
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
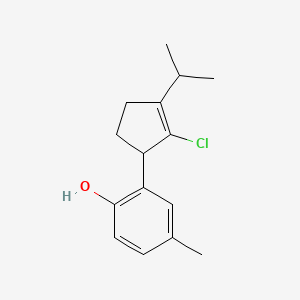
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
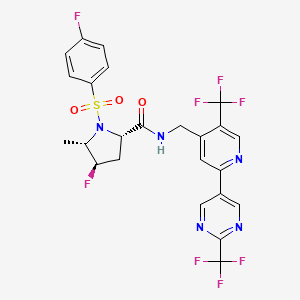
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
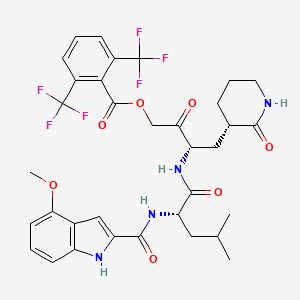
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
